molecular formula C4H10ClF2NO B13575188 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride

Cat. No.: B13575188
M. Wt: 161.58 g/mol
InChI Key: OTQOVNVSXZEEAM-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methoxypropan-1-amine hydrochloride is a fluorinated amine salt with the molecular formula C₄H₁₀ClF₂NO (calculated molecular weight: 161.5 g/mol). Its structure features a methoxy group (-OCH₃) at the C2 position and two fluorine atoms at C3, attached to a propan-1-amine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Fluorine substituents are known to modulate physicochemical properties, such as reducing amine basicity and improving metabolic stability, which are critical for drug design .

Properties

Molecular Formula

C4H10ClF2NO

Molecular Weight

161.58 g/mol

IUPAC Name

3,3-difluoro-2-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H

InChI Key

OTQOVNVSXZEEAM-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Chemical Reactions Analysis

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 3,3-Difluoro-2-methoxypropan-1-amine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3,3-Difluoro-2-methoxypropan-1-amine HCl C₄H₁₀ClF₂NO 161.5 -OCH₃ (C2), -F (C3, C3) Not provided
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine HCl C₉H₁₂ClF₂NO 189.65 -OCH₃ (aryl), -F (C2, C2) 223.65
3,3,3-Trifluoropropan-1-amine HCl C₃H₇ClF₃N 149.5 -F (C3, C3, C3) 2968-33-4
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine HCl C₅H₁₀ClF₃N 177.6 -F (C3, C3, C3), -CH₃ (C2, C2) 1803606-63-4
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₄Cl₂FN 236.1 -Cl (aryl), -F (aryl), -CH₃ (C2) 1797306-72-9

Structural and Functional Differences

  • Fluorine Substitution :

    • The target compound has two fluorine atoms at C3, whereas analogues like 3,3,3-Trifluoropropan-1-amine HCl (CAS 2968-33-4) feature three fluorines , leading to stronger electron-withdrawing effects and lower amine basicity .
    • The trifluoro-2,2-dimethyl variant (CAS 1803606-63-4) combines fluorine substitution with methyl groups, increasing steric hindrance and lipophilicity compared to the methoxy group in the target compound .
  • Methoxy Group :

    • The -OCH₃ group at C2 in the target compound enhances polarity and solubility in aqueous media, contrasting with aryl-substituted analogues like 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-amine HCl (CAS 223.65), where the methoxy group is on an aromatic ring, contributing to π-π stacking interactions in drug-receptor binding .
  • Aromatic vs. Aliphatic Backbones :

    • Compounds with aromatic substituents (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl) exhibit distinct electronic properties due to halogenated aryl groups, which may improve binding affinity in CNS targets but reduce metabolic stability compared to aliphatic backbones .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :

    • The target compound’s logP is expected to be lower than trifluoro analogues (e.g., 3,3,3-Trifluoropropan-1-amine HCl) due to the polar methoxy group balancing fluorine-induced hydrophobicity.
    • Methyl-substituted variants (e.g., 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine HCl) exhibit higher logP, favoring blood-brain barrier penetration .
  • Solubility: Hydrochloride salts generally improve aqueous solubility. The methoxy group in the target compound further enhances solubility compared to non-polar analogues .
  • Basicity (pKa): Fluorine’s electron-withdrawing effect reduces the amine’s pKa, as seen in 3,3,3-Trifluoropropan-1-amine HCl (pKa ~6.5), compared to non-fluorinated amines (pKa ~10). The target compound’s pKa is likely intermediate (~7.5–8.5) due to fewer fluorines .

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